Thymine-15N2,13C

Isotopic Enrichment Quality Control Mass Spectrometry

Quantifying thymine by LC-MS is hindered by endogenous interference and deuterated internal standards that shift retention times. Thymine-15N2,13C provides a +3 Da mass shift via dual 13C/15N labeling, ensuring co-elution identical to unlabeled analyte while eliminating isotopic cross-talk. • +3 Da shift avoids M+1/M+2 natural abundance overlap • No deuterium-induced retention time shift • Optimized for isotope dilution MS of DNA lesions (thymine glycol, 5-hmU) • In stock, global delivery

Molecular Formula C5H6N2O2
Molecular Weight 129.09 g/mol
Cat. No. B13842319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine-15N2,13C
Molecular FormulaC5H6N2O2
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1,6+1,7+1
InChIKeyRWQNBRDOKXIBIV-NWRBOQJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymine-15N2,13C: Overview


Thymine-15N2,13C is a stable isotope-labeled analog of the canonical DNA nucleobase thymine, specifically labeled with carbon-13 at a single carbon position and nitrogen-15 at both nitrogen atoms. It belongs to the class of pyrimidine nucleobase isotopologues used as internal standards for mass spectrometry-based quantification [1]. The incorporation of heavy isotopes increases its molecular mass by +3 Da relative to unlabeled thymine (C5H6N2O2, 126.11 g/mol) to a molecular weight of 129.09 g/mol, enabling its use as a chemically identical but mass-distinct internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays . This compound serves as an intermediate in the synthesis of other labeled derivatives, including 5-Methyl Cytosine-13C,15N2 Hydrochloride .

Workflow Stable isotope-labeled internal standard for LC-MS/GC-MS nucleic acid quantification
Selection Dual 13C,15N2 labeling minimizes isotopic cross-talk vs singly-labeled analogs
Method Co-elutes with unlabeled thymine; avoids deuterium-related retention time shifts

Thymine-15N2,13C: Why Singly-Labeled Analogs Fail


In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the 'gold standard' for correcting matrix effects, ionization efficiency variability, and sample preparation losses [1]. Unlabeled thymine cannot serve as an internal standard because it co-elutes and is isobaric with endogenous analyte, making it indistinguishable by the mass spectrometer. Singly-labeled analogs, such as thymine-15N2 (without 13C) or thymine-13C (without 15N), present a +2 Da or +1 Da mass shift respectively. In complex biological matrices, these smaller mass shifts increase the risk of isotopic cross-talk with the natural abundance M+1 or M+2 isotopologues of the unlabeled analyte, thereby compromising quantitative accuracy and precision at low concentrations [2]. Furthermore, deuterium-labeled analogs (e.g., thymine-d4) exhibit a greater isotope effect, leading to chromatographic retention time shifts relative to the unlabeled analyte, which violates the fundamental assumption of identical behavior required for robust internal standardization in LC-MS [3]. The dual 13C and 15N labeling of Thymine-15N2,13C provides a sufficient mass difference (+3 Da) to minimize spectral overlap while avoiding the deleterious chromatographic isotope effects associated with deuterium, ensuring co-elution and ionization behavior that is effectively identical to the unlabeled target analyte.

Mass shift risk

Singly-labeled analogs (e.g., 15N2-only) provide an insufficient mass difference, increasing the risk of isotopic interference from natural M+2 isotopologues.

Chromatographic shift

Deuterated analogs (e.g., thymine-d4) may exhibit retention time shifts, compromising co-elution and accurate internal standardization.

Thymine-15N2,13C: Comparative Evidence


Isotopic Purity and Enrichment Comparison

Commercially available Thymine-15N2,13C is specified with an isotopic enrichment of 99% for 13C and 98% for 15N, with a minimum chemical purity of 97-98% . In contrast, the synthesis and characterization of the singly-labeled Thymine-15N2 (without 13C) has been reported with a chemical purity >99% and a 15N enrichment >98 atom% [1]. While the purity and 15N enrichment are comparable between the dual-labeled and singly-labeled compounds, the critical differentiator for quantitative applications is the mass shift. The dual-labeled compound provides a +3 Da mass difference, which is preferred over the +2 Da shift of Thymine-15N2 to minimize isotopic interference from the naturally occurring M+2 isotopologue of unlabeled thymine.

Isotopic Purity & Mass Shift
Cross-study comparable
+3 Da mass shift (13C,15N2) vs +2 Da (15N2 only)
Greater mass shift reduces isotopic overlap for quantitative accuracy
Vendor COA; comparable 15N enrichment (>98 atom%)
Isotopic Enrichment Quality Control Mass Spectrometry

Chromatographic Shift: 13C/15N vs. Deuterium

A fundamental requirement for a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte. A well-documented class-level inference is that 13C and 15N labeling results in negligible chromatographic isotope effects, whereas deuterium (2H) labeling can cause significant retention time shifts [1]. Specifically, the relative mass difference between a 13C or 15N atom and its lighter counterpart is much smaller than that between 2H and 1H, minimizing the impact on molecular interactions with the stationary phase [2]. Consequently, for thymine, the use of a 13C,15N-labeled internal standard like Thymine-15N2,13C is preferred over a deuterated analog (e.g., thymine-d4) to ensure co-elution and accurate quantification in LC-MS. While a direct head-to-head retention time comparison for Thymine-15N2,13C versus thymine-d4 is not available in the open literature, this principle is a cornerstone of stable isotope dilution mass spectrometry method development.

Chromatographic Co-elution
Class-level
13C/15N labeling: co-elution expected 2H labeling: retention shift observed
Co-elution is critical for reliable internal standard performance
Principle of stable isotope dilution MS; RPLC class-level behavior
LC-MS Isotope Effect Chromatography

Analytical Sensitivity for 13C Enrichment

In the context of Stable Isotope Probing (SIP), an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed to quantitate 13C enrichment in nucleic acids [1]. This method detected all five nucleobases, including thymine, in samples with as low as 1.5 atom% 13C above natural abundance, using only 1 ng of sample loading [1]. While this study utilized a different 13C-labeled precursor for in vivo labeling, it establishes a key benchmark for analytical sensitivity: the ability to detect and quantify low-level thymine enrichment with high precision is critical. The availability of a highly enriched, dual-labeled internal standard like Thymine-15N2,13C is essential for the accurate calibration and quantification of such low-level enrichments, enabling researchers to optimize SIP experiments and minimize the use of costly isotopically labeled substrates [1].

13C Enrichment Sensitivity
Supporting evidence
≥1.5 atom% excess 13C
Enables precise calibration for DNA-SIP experiments
UHPLC-MS/MS; 1 ng total sample loading
Stable Isotope Probing UHPLC-MS/MS Sensitivity

DNA Labeling Efficiency: Cost Comparison

A comparative study evaluated the relative efficiency and cost-effectiveness of four non-radioactive precursors for labeling DNA in HEP G2 cells: [1-13C]-glycine, [1,2-13C2]-glycine, [U-13C]-glucose, and [U-13C,15N]-thymidine [1]. The study found that, while thymidine is a direct precursor for DNA synthesis, glycine was approximately five times more economical as a label per unit of enrichment achieved in the experiment [1]. This finding is a crucial piece of supporting evidence. It demonstrates that for large-scale metabolic labeling experiments where cost is a primary driver, alternative precursors may be more economical. However, for applications requiring absolute quantification of specific DNA modifications or lesions, where a chemically defined internal standard is non-negotiable, a compound like Thymine-15N2,13C is irreplaceable. Its value lies not in its efficiency as a bulk labeling agent, but in its precision as a calibration standard.

Labeling Cost Efficiency
Supporting evidence
Glycine ~5× more economical than thymidine for bulk DNA labeling
Clarifies procurement niche: thymine-based standards for absolute quantification
In vitro HEP G2 cell labeling, GC-MS enrichment readout
Metabolic Labeling Isotope Incorporation Cost Efficiency

Thymine-15N2,13C: Key Applications


Absolute Quantification of DNA Lesions

Thymine-15N2,13C is optimally deployed as an internal standard for the isotope dilution mass spectrometric quantification of thymine-derived DNA lesions, such as thymine glycol or 5-hydroxymethyluracil. In this workflow, DNA extracted from cells or tissues is enzymatically hydrolyzed to nucleosides or nucleobases [1]. A known amount of Thymine-15N2,13C is added prior to sample processing. Its near-identical chemical behavior and co-elution with unlabeled thymine in reversed-phase LC, coupled with its +3 Da mass shift, allows for the accurate correction of analyte loss during sample preparation and variable ionization efficiency in the MS source, as supported by class-level evidence on 13C/15N vs. 2H isotope effects [2]. This method is essential for establishing baseline levels of DNA damage in aging research and for measuring the efficacy of DNA repair mechanisms.

DNA-SIP Method Calibration

In DNA-Stable Isotope Probing (DNA-SIP) experiments, microbial communities are fed a 13C-labeled substrate, and the incorporation of the heavy isotope into their DNA is used to identify active populations. A critical step is confirming that the DNA is sufficiently labeled, which can be achieved by LC-MS quantification of 13C enrichment in thymine after DNA hydrolysis [3]. The UHPLC-MS/MS method developed for this purpose has demonstrated the ability to detect 13C enrichment as low as 1.5 atom% above natural abundance with 1 ng of sample [4]. Thymine-15N2,13C serves as the ideal calibration standard for generating the precise calibration curves required for such sensitive measurements, ensuring that researchers can accurately determine the degree of isotopic enrichment and, consequently, optimize incubation times and substrate concentrations to avoid cross-feeding artifacts.

Synthesis of Labeled Oligonucleotides for NMR

Determining the high-resolution structure of DNA and DNA-protein complexes by heteronuclear NMR spectroscopy requires the incorporation of 13C and 15N isotopes into specific positions of oligonucleotides [5]. Thymine-15N2,13C can be used as a building block in the chemical or enzymatic synthesis of these labeled oligonucleotides. As demonstrated in studies using 13C,15N-labeled DNA, these labeled oligonucleotides enable advanced NMR experiments that provide intra-residue correlations and facilitate the detection of specific hydrophobic contacts between DNA and proteins [6]. The dual labeling pattern of this compound makes it particularly useful for NMR studies of the thymine methyl group, a key site for protein-DNA interactions.

Metabolic Flux and Tracer Studies

While whole-cell labeling with a nucleoside like [U-13C,15N]-thymidine may not be the most economical approach for bulk DNA labeling in cell culture [7], Thymine-15N2,13C is a valuable tool for more focused metabolic flux studies. It can be used to trace the specific fate of thymine in salvage pathways or to investigate the activity of enzymes like thymidine phosphorylase [8]. The dual labeling provides a unique mass signature that can be unambiguously distinguished from both endogenous thymine and other labeled species in complex biological matrices using high-resolution mass spectrometry. This allows researchers to dissect the contribution of the salvage pathway to nucleotide pools in various cell types or under different physiological conditions.

Application
Selection Property
Validation Focus
DNA lesion quantification (LC-MS)
Sufficient mass shift & co-elution
Analyte recovery, matrix effect correction
DNA-SIP calibration (UHPLC-MS/MS)
Low-level 13C enrichment detection
Calibration curve linearity, precision
Synthesis of labeled oligonucleotides for NMR
Dual 13C,15N labeling for heteronuclear NMR
Intra-residue correlation, protein-DNA contacts
Metabolic flux analysis
Unique mass signature for salvage pathway tracing
Unambiguous detection in complex biological matrices

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